![molecular formula C14H20N8O2 B5598949 1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)
1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone
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Overview
Description
The chemical compound is part of a broader class of chemicals that include triazine and triazol derivatives, which are known for their diverse chemical reactions and potential applications in various fields, including medicinal chemistry and materials science. The compound's structure suggests it has significant synthetic and functional versatility, attributed to its multiple nitrogen-containing rings and functional groups.
Synthesis Analysis
The synthesis of related compounds often involves one-pot reactions, such as the Biginelli synthesis, to generate dihydropyrimidinone derivatives with piperazine or morpholine moieties in good yield through simple and efficient methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Such methods highlight the potential pathways for synthesizing the compound of interest, focusing on efficiency and yield optimization.
Molecular Structure Analysis
The structural characterization of similar compounds is often achieved through techniques like X-ray crystallography, NMR, FTIR, and Raman spectroscopy, providing insights into the three-dimensional conformation and molecular geometry. For example, the crystal structure of related compounds has been characterized to confirm their stereochemistry and molecular arrangements (De-Qing Shi, Xiao-fei Zhu, & Yuan-Zhi Song, 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds with triazine and triazol cores often include condensation reactions, cycloadditions, and substitutions, highlighting the reactivity of these compounds towards various reagents and under different conditions. For instance, the synthesis of novel dihydropyrimidinone derivatives showcases the chemical versatility of these compounds (Bhat et al., 2018).
properties
IUPAC Name |
1-[1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N8O2/c1-4-15-12-16-13(21-5-7-24-8-6-21)18-14(17-12)22-9(2)11(10(3)23)19-20-22/h4-8H2,1-3H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPGDIDMPUZFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone |
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